

Enpp-1-IN-4: A Comparative Analysis Against Leading ENPP1 Inhibitors

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Compound of Interest

Compound Name: *Enpp-1-IN-4*

Cat. No.: *B12417219*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunotherapy. By degrading the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens the innate immune response against tumors. Inhibition of ENPP1 is therefore a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of **Enpp-1-IN-4** against other known ENPP1 inhibitors, supported by available experimental data.

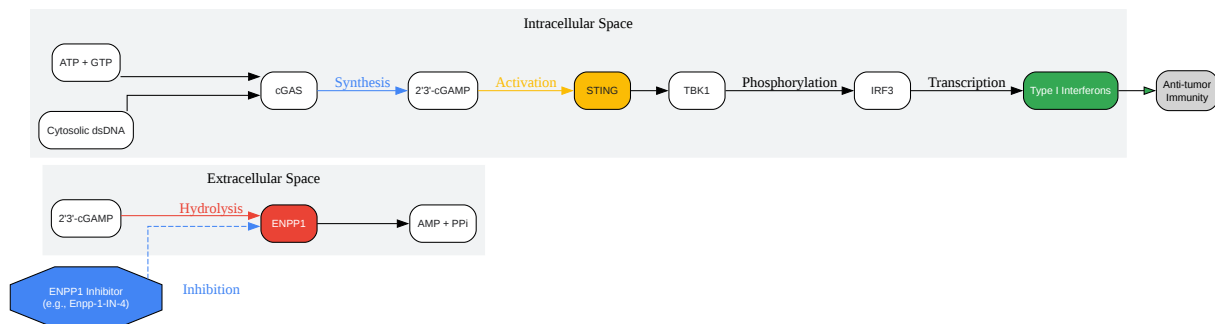
Quantitative Comparison of ENPP1 Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of **Enpp-1-IN-4** and a selection of other well-characterized ENPP1 inhibitors. Lower IC₅₀ values indicate higher potency.

Inhibitor	IC50 (Human ENPP1)	Assay Substrate	Notes
Enpp-1-IN-4	Data not publicly available in searched literature; described as a "potent inhibitor" [1][2]	Not specified	Extracted from patent WO2019177971A1[1][2]
STF-1623	0.6 nM	cGAMP	Potent, cell-impermeable
Compound 31	14.68 nM	Not specified	Features a pyrrolopyrimidinone core
Enpp-1-IN-19	68 nM	cGAMP	Orally active
ENPP1 inhibitor 4e	188 nM	Not specified	Selectively cytotoxic to 4T1 metastatic breast cancer cells
STF-1084	340 nM (cellular IC50)	cGAMP	Cell impermeable
QS1	Ki,app = 6.4 μ M	³² P-cGAMP	

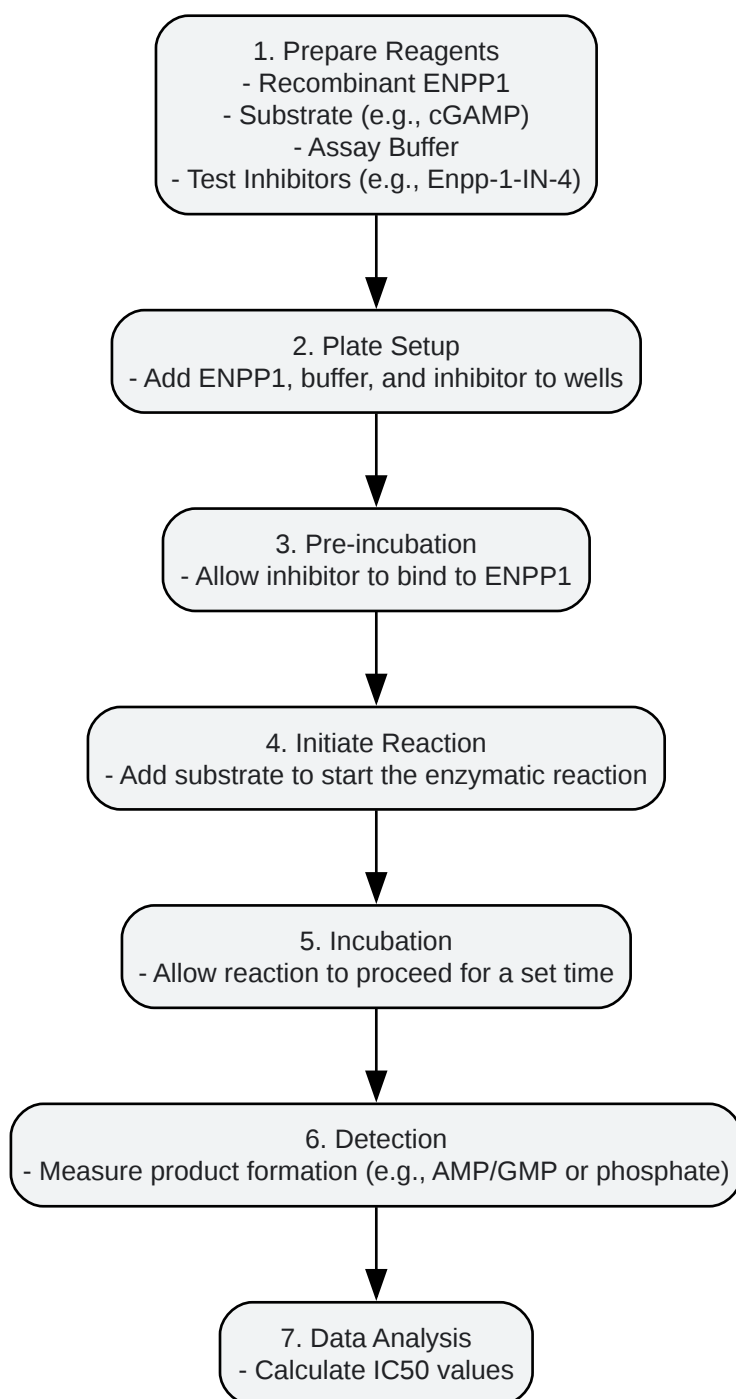
Signaling Pathway and Experimental Workflow

To understand the context of ENPP1 inhibition, it is crucial to visualize its role in the cGAS-STING pathway and the typical workflow for evaluating inhibitor potency.



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Caption: The ENPP1-STING signaling pathway.



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Caption: A typical experimental workflow for an ENPP1 inhibitor screening assay.

Experimental Protocols

ENPP1 Enzymatic Activity Assay (General Protocol)

The inhibitory activity of compounds against ENPP1 is typically determined using an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.

1. Reagents and Materials:

- Recombinant human ENPP1 enzyme.
- Substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl thymidine 5'-monophosphate (p-NPTMP).
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing divalent cations necessary for enzyme activity (e.g., 5 mM MgCl₂).
- Test Compounds: **Enpp-1-IN-4** and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
- Detection Reagents: Depending on the substrate, this could be a kit to detect AMP/GMP (e.g., Transcreeper® AMP²/GMP² Assay) or a reagent to detect phosphate (e.g., malachite green-based reagent).
- 96- or 384-well microplates.
- Plate reader capable of measuring fluorescence, luminescence, or absorbance, depending on the detection method.

2. Assay Procedure:

- A dilution series of the test inhibitor is prepared in the assay buffer.
- The recombinant ENPP1 enzyme is added to the wells of the microplate containing the diluted inhibitor and assay buffer.
- The plate is pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- The enzymatic reaction is initiated by the addition of the substrate (e.g., cGAMP).
- The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

- The reaction is stopped, and the amount of product formed is quantified using the appropriate detection reagents and a plate reader.

3. Data Analysis:

- The percentage of ENPP1 inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
- The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve.

Discussion and Conclusion

While a specific IC₅₀ value for **Enpp-1-IN-4** is not readily available in the public domain, its designation as a "potent inhibitor" in patent literature suggests significant activity.^{[1][2]} The provided comparative data highlights the landscape of ENPP1 inhibitor development, with compounds like STF-1623 demonstrating exceptionally high potency in the sub-nanomolar range.

The choice of an ENPP1 inhibitor for research or therapeutic development will depend on a variety of factors beyond just the IC₅₀ value, including selectivity against other ectonucleotidases (e.g., ENPP2 and ENPP3), cell permeability, pharmacokinetic properties, and in vivo efficacy. For instance, STF-1084 is noted to be cell-impermeable, which may be advantageous for targeting extracellular ENPP1 exclusively. Conversely, the oral activity of Enpp-1-IN-19 suggests good bioavailability for potential systemic administration.

Researchers interested in utilizing **Enpp-1-IN-4** should consider performing head-to-head comparisons with other commercially available inhibitors using standardized assay conditions to accurately determine its relative potency and suitability for their specific application. The experimental protocol outlined above provides a framework for such a comparative study. The continued development and characterization of novel ENPP1 inhibitors like **Enpp-1-IN-4** are crucial for advancing our understanding of the cGAS-STING pathway and for the development of new cancer immunotherapies.

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References

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